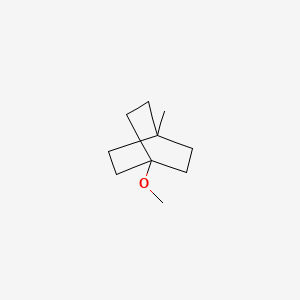

1-Methoxy-4-methylbicyclo(2.2.2)octane

Description

The Bicyclo[2.2.2]octane Core as a Foundational Scaffold in Organic Chemistry

The bicyclo[2.2.2]octane core is a highly symmetrical and conformationally rigid bicyclic hydrocarbon. Its unique cage-like structure is characterized by a cyclohexane (B81311) ring in a boat conformation, bridged by an ethylene (B1197577) group between the 1 and 4 positions. This structural rigidity makes the bicyclo[2.2.2]octane scaffold an invaluable tool in medicinal chemistry and materials science, where precise control over the spatial orientation of functional groups is paramount. It has been widely used as a bioisostere for phenyl rings, offering a saturated, three-dimensional alternative to planar aromatic systems. nih.govresearchgate.net This substitution can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability. nih.gov

Significance of Bridged-Ring Systems in Chemical Research

Bridged-ring systems, such as the bicyclo[2.2.2]octane framework, are prevalent in numerous natural products and have garnered significant attention in synthetic chemistry. Their constrained structures impart unique chemical and physical properties that are not observed in their acyclic or monocyclic counterparts. The inherent strain and restricted bond rotation in these systems can influence reactivity, stereochemistry, and the stability of reactive intermediates. nasa.gov For instance, the formation of carbocations at the bridgehead positions of these systems is generally disfavored due to the inability to achieve a planar geometry, a concept encapsulated by Bredt's rule. The study of these systems provides fundamental insights into the relationship between molecular structure and chemical behavior.

Positioning of 1-Methoxy-4-methylbicyclo(2.2.2)octane within Bridged-Ring Ether Chemistry

1-Methoxy-4-methylbicyclo(2.2.2)octane is a derivative of the parent bicyclo[2.2.2]octane scaffold, featuring a methoxy (B1213986) group and a methyl group at the two bridgehead positions (C1 and C4). As a bridged-ring ether, this compound combines the structural rigidity of the bicyclic core with the electronic and steric influences of the methoxy and methyl substituents. The presence of the ether functionality, particularly at a bridgehead carbon, introduces specific reactivity patterns and potential applications, for example, in the study of non-classical carbocations and as a synthetic intermediate. Its structure is of interest in fields such as fragrance chemistry and as a building block in organic synthesis. cymitquimica.comcore.ac.uk

Structure

3D Structure

Properties

CAS No. |

6555-95-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-methoxy-4-methylbicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3 |

InChI Key |

NXGYBOISDZEYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1)(CC2)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Intramolecular Reactivity

Mechanistic Investigations of Bridged-Ring Reactivity

The reactivity of bridged-ring systems like bicyclo[2.2.2]octane has been extensively explored, particularly through solvolysis reactions. These studies are crucial for understanding the transmission of electronic effects through saturated frameworks and the behavior of carbocations at bridgehead positions. The inherent strain and geometric constraints of the bicyclic structure dictate the pathways of chemical transformations.

Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has demonstrated that electrical effects of substituents can be transmitted effectively through the rigid sigma-bond framework. caltech.edu Although resonance interaction is absent, the influence of substituents on the ionization of the carboxylic acid group is comparable to that observed in meta- and para-substituted benzene (B151609) derivatives. caltech.edu This transmission occurs primarily through inductive and field effects.

Solvolysis of bicyclo[2.2.2]octyl derivatives often proceeds through carbocationic intermediates. The stability of these intermediates is a key factor governing the reaction rate and product distribution. Unlike their acyclic counterparts, bridgehead carbocations in the bicyclo[2.2.2]octane system cannot achieve a planar geometry, leading to inherent instability and interesting reactivity patterns. The rates of solvolysis of 1-substituted bicyclo[2.2.2]octyl derivatives are significantly slower than those of analogous tert-butyl compounds, highlighting the energetic penalty of forming a non-planar carbocation. researchgate.net

Neighboring group participation can also play a significant role in the reactions of bicyclo[2.2.2]octane derivatives. nih.govtue.nl Functional groups appropriately positioned within the molecule can assist in the departure of a leaving group, leading to rate enhancements and the formation of rearranged products. For instance, an endo acetoxy group has been shown to participate in the chlorination of a bicyclo[2.2.2]octanone. nih.gov

Influence of Ring Strain on Reaction Pathways

The bicyclo[2.2.2]octane skeleton, while considered to have relatively low angle strain compared to other bicyclic systems like bicyclo[2.2.1]heptane, possesses significant torsional strain. This inherent strain influences both the ground state energy of the molecule and the transition state energies of reactions it undergoes. The difference in reactivity between 1-adamantyl and 1-bicyclo[2.2.2]octyl compounds, which have similar arrangements of atoms near the reaction center, is attributed to conformational strain in the bicyclo[2.2.2]octane system. researchgate.net

Solvolysis of 1-adamantyl derivatives proceeds thousands of times faster than that of 1-bicyclo[2.2.2]octyl derivatives. researchgate.net This substantial rate difference is not due to ground-state angle strain, which is minimal in both systems, but rather to the relief of nonbonded interactions and torsional strain upon ionization to the carbocation in the adamantyl system. In the bicyclo[2.2.2]octane system, the transition state leading to the bridgehead carbocation is destabilized by the rigid, eclipsed conformations of the ethano bridges.

The strain within the bicyclic framework can also dictate the course of rearrangements. The formation of a carbocation at a bridgehead position can be followed by skeletal rearrangements that lead to less strained systems, such as the bicyclo[3.2.1]octane framework. iastate.edu

Rearrangement Processes within the Bicyclo[2.2.2]octane System

Rearrangements are a common feature in the chemistry of bicyclo[2.2.2]octane derivatives, particularly in reactions involving carbocationic intermediates. These processes are driven by the desire to relieve ring strain and to form more stable carbocationic species.

The generation of a carbocation within the bicyclo[2.2.2]octane framework, for instance, during the solvolysis of a tosylate or the treatment of an alcohol with acid, can trigger a cascade of rearrangements. A common rearrangement pathway involves a Wagner-Meerwein shift, where a C-C bond migrates to the electron-deficient center. This can lead to the transformation of the bicyclo[2.2.2]octane skeleton into the thermodynamically more stable bicyclo[3.2.1]octane system. iastate.edu

The oxidative decarboxylation of bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate has been shown to produce products with a rearranged bicyclo[3.2.1]octane skeleton. researchgate.net This rearrangement is proposed to proceed through a carbonium ion intermediate that undergoes a 1,2-acyl migration. researchgate.net

In addition to skeletal rearrangements, 1,2-acyl migrations can also occur within the bicyclo[2.2.2]octane system. These migrations are particularly relevant in reactions involving carbocations generated adjacent to a carbonyl group. For example, the rearrangement of certain bicyclo[2.2.2]octenones has been proposed to involve a 1,2-acyl migration following the formation of a carbonium ion. researchgate.net This type of rearrangement provides a pathway to functionalized bicyclo[3.2.1]octane derivatives.

Substituent Effects on Reactivity (e.g., Methoxy (B1213986) and Methyl Group Influence)

The presence of methoxy and methyl groups on the bicyclo[2.2.2]octane framework, as in 1-methoxy-4-methylbicyclo[2.2.2]octane, is expected to significantly influence its reactivity.

The 1-methoxy group , being at a bridgehead position, will have a profound electronic effect. The oxygen atom, through its lone pairs, can stabilize an adjacent bridgehead carbocation via resonance (n-conjugation). This stabilizing effect, however, is contingent on the ability of the system to achieve a geometry that allows for effective orbital overlap. In the rigid bicyclo[2.2.2]octane system, perfect planarity at the bridgehead is not possible, but some degree of stabilization is still expected. This would likely accelerate reactions that proceed through a bridgehead carbocation intermediate, such as solvolysis of a leaving group at the 1-position. Conversely, the inductive electron-withdrawing effect of the oxygen atom would destabilize a positive charge developing at other positions in the ring.

The 4-methyl group , located at the other bridgehead position, will exert its influence primarily through inductive and steric effects. The methyl group is electron-donating through induction, which would stabilize a positive charge anywhere in the molecule, albeit to a lesser extent than the resonance effect of the methoxy group. This inductive effect has been quantified in studies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. caltech.edu Sterically, the methyl group is relatively small and located at a bridgehead, so it is not expected to significantly hinder the approach of reagents to the carbon skeleton.

The interplay of these substituent effects can be seen in the relative rates of solvolysis for various substituted bicyclo[2.2.2]octyl derivatives. The table below illustrates the relative solvolysis rates of some bridgehead-substituted compounds, providing a basis for predicting the reactivity of 1-methoxy-4-methylbicyclo[2.2.2]octane.

| Compound | Relative Solvolysis Rate (krel) |

|---|---|

| 1-Adamantyl Bromide | 1 |

| 1-Bicyclo[2.2.2]octyl Bromide | 10-3 |

| tert-Butyl Bromide | 103 |

The combined electron-donating effects of the 1-methoxy and 4-methyl groups would be expected to enhance the rate of reactions involving the formation of a bridgehead carbocation at C1 or C4, relative to the unsubstituted bicyclo[2.2.2]octane system.

Structural Analysis and Conformational Research of 1 Methoxy 4 Methylbicyclo 2.2.2 Octane and Its Analogues

Conformational Dynamics of Bicyclo[2.2.2]octane Ethers

The bicyclo[2.2.2]octane (BCO) framework is a rigid and symmetrical structure that has been the subject of extensive conformational analysis. cdnsciencepub.com In its unsubstituted form, the molecule exhibits D3h symmetry, characterized by a twisting motion with a large amplitude around the C1-C4 axis. cdnsciencepub.com The introduction of substituents, such as in 1-methoxy-4-methylbicyclo[2.2.2]octane, can influence these dynamics.

The rotational properties of the BCO group have been demonstrated to be efficient, with low rotational barriers. nih.gov For instance, in certain crystalline structures, the BCO rotator has an activation energy as low as 1.15 kcal mol⁻¹, which is a smaller barrier for site exchange than those of methyl and methoxy (B1213986) groups, despite their smaller moments of inertia. nih.govresearchgate.net Solid-state 13C NMR studies have identified the BCO fragment, along with substituents like methoxy and methyl groups, as rotating fragments within molecules. nih.govresearchgate.net The methylene (B1212753) carbon atoms of the bicyclo[2.2.2]octane skeleton typically show a strong single signal in 13C NMR spectra, indicating that the fragment undergoes rotational behavior at a frequency greater than that of the heteronuclear ¹H–¹³C dipolar coupling. nih.gov

In ethers derived from bicyclo[2.2.2]octane, the conformational dynamics are influenced by the nature and position of the substituents. The rigid BCO skeleton allows for the study of interactions between substituents separated by three and four bonds in various orientations. cdnsciencepub.com These interactions, known as γ and δ effects, produce distinctive shielding variations in 13C NMR spectra that are useful for stereochemical elucidations. cdnsciencepub.comcdnsciencepub.com For vicinal substituents, the carbons bearing them are typically shielded, while syn-axial δ interactions can lead to deshielding of as much as 8.6 ppm. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the rotational energy barriers for different rotating groups, highlighting the low barrier for the BCO rotator.

| Rotating Group | Activation Energy (Ea) in kcal mol⁻¹ |

| Bicyclo[2.2.2]octane (BCO) | 1.15 |

| Methyl | 1.35 |

| Methoxy | 1.91 |

This data illustrates the efficient rotational dynamics of the BCO core compared to common smaller substituents. nih.govresearchgate.net

Chirality and Stereochemical Aspects in Bicyclo[2.2.2]octane Derivatives

The bicyclo[2.2.2]octane skeleton is an important scaffold in asymmetric synthesis due to its rigid and well-defined three-dimensional structure. bohrium.com While 1-methoxy-4-methylbicyclo[2.2.2]octane itself is achiral due to a plane of symmetry passing through the C1-C4 axis and bisecting the methoxy and methyl groups, the introduction of substituents at other positions can lead to chiral derivatives. The synthesis of chiral bicyclo[2.2.2]octane derivatives has been a significant area of research. bohrium.comnih.govresearchgate.netresearchgate.net

Various strategies have been developed for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. These include chemo-enzymatic resolutions, asymmetric Diels-Alder reactions, and organocatalyst-mediated domino reactions. nih.govresearchgate.netacs.org For example, chiral bicyclo[2.2.2]octane-2,5-dione has been prepared through a Diels-Alder reaction followed by resolution using immobilized lipases. nih.gov Asymmetric hydroboration-oxidation and subsequent reactions have been employed to synthesize C2-symmetric bicyclo[2.2.2]octane-fused cyclopentadienes, which serve as ligands for chiral catalysts. bohrium.com

The stereochemistry of bicyclo[2.2.2]octane derivatives is complex, and a systematic nomenclature has been developed to designate stereochemical relationships. This system defines a sense of rotation along the axis passing through the bridgehead atoms. Substituents oriented with this sense of rotation are defined as 'M' (mit), while those opposed are 'G' (gegen). researchgate.net

The following table provides examples of synthetic methods used to obtain chiral bicyclo[2.2.2]octane derivatives.

| Synthetic Method | Key Features | Resulting Chirality |

| Chemo-enzymatic Resolution | Use of immobilized lipases to resolve enol acetate (B1210297) derivatives. | Homochiral bicyclo[2.2.2]octane-2,5-dione. nih.gov |

| Asymmetric Diels-Alder | Cycloaddition of 1,3-cyclohexadiene (B119728) to a chiral β-nitroacrylate. | Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. acs.org |

| Organocatalysis | Diphenylprolinol silyl (B83357) ether mediated domino Michael/Michael reaction. | Bicyclo[2.2.2]octanone derivatives with a quaternary bridgehead carbon in nearly optically pure form. researchgate.net |

Bridgehead Characterization and its Impact on Structure

The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system are unique due to their constrained geometry. libretexts.org Substituents at these positions have a significant impact on the electronic properties and reactivity of the molecule. In 1-methoxy-4-methylbicyclo[2.2.2]octane, both bridgehead carbons are substituted.

Bridgehead substituents can exert notable electronic effects. For instance, a bicyclo[2.2.2]octan-1-yl group has been shown to have a σp value of -0.25 and a σp+ value of -0.27, indicating it is an electron-donating group. rsc.org The presence of a methoxy group at a bridgehead position would also contribute to the electronic nature of the molecule through its inductive and resonance effects.

The rigid nature of the bicyclic system enforces a non-planar geometry at the bridgehead carbons, which has implications for the stability of reactive intermediates. Bridgehead carbocations in bicyclo[2.2.2]octane systems are less prone to hydride shifts compared to their acyclic counterparts, making them useful synthetic intermediates. iastate.edu Similarly, the formation of bridgehead enolates is challenging due to the difficulty of forming a double bond at the bridgehead (Bredt's rule), but they can be generated and trapped under specific conditions. nottingham.ac.uk

The table below summarizes the electronic effects of a bridgehead bicyclo[2.2.2]octan-1-yl substituent.

| Parameter | Value | Implication |

| σp | -0.25 | Electron-donating through non-resonant effects. rsc.org |

| σp+ | -0.27 | Electron-donating with respect to electron-deficient centers. rsc.org |

This data highlights the electron-releasing nature of the bicyclo[2.2.2]octane cage when attached at a bridgehead position.

Computational and Theoretical Studies in Bicyclo 2.2.2 Octane Chemistry

Quantum Chemical Modeling of Electronic Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the electronic architecture of substituted bicyclo[2.2.2]octanes. The B3LYP hybrid functional, often paired with extensive basis sets like 6-311++G(d,p), is a common method for optimizing the geometries and calculating the electronic properties of these molecules. acs.orgnih.gov Such calculations allow for a detailed analysis of charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior.

For 1,4-disubstituted BCO derivatives, these models quantify how substituents like methoxy (B1213986) and methyl groups perturb the electron density across the rigid cage. A key approach is the "charge of the substituent active region" (cSAR) concept, which sums the atomic charges of the substituent group and the ipso carbon atom to which it is attached. acs.org This parameter serves as a reliable measure of the electron-donating or electron-attracting properties of the substituent within the aliphatic framework. acs.org

Table 1: Computational Methods in Bicyclo[2.2.2]octane Electronic Structure Analysis

| Method | Basis Set | Key Applications |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, electronic property analysis. acs.orgnih.gov |

| Hartree-Fock (HF) | 6-31G* | Comparative structural calculations. researchgate.net |

Analysis of Inductive and Field Substituent Effects

A central question in the study of BCO derivatives is the mechanism by which substituent effects are transmitted: is it a through-bond (inductive) effect or a through-space (field) effect? nih.gov Bicyclo[2.2.2]octane-1-carboxylic acids have historically been used to define inductive substituent constants (σI), as the rigid structure prevents resonance effects between the substituents at positions 1 and 4. nih.govresearchgate.net

Computational studies have been pivotal in dissecting these two contributions. By applying the cSAR concept to a series of 1-X-substituted BCO derivatives, researchers have demonstrated linear relationships between the electronic properties of the substituent (X) and the methylene (B1212753) groups of the BCO cage. acs.orgnih.gov The observed attenuation of the effect with distance follows a pattern consistent with a through-bond inductive mechanism. acs.org Comparisons between the substituent effects in BCO systems and analogous complexes designed to isolate through-space interactions (like X-tert-butyl···tert-butane) have shown that the field/inductive effect is significantly stronger when transmitted through bonds. researchgate.net While through-space electrostatic interactions are present, the inductive mechanism appears to be the dominant mode of transmission for electronic effects in the BCO skeleton. nih.govacs.orgresearchgate.net

Force-Field and Molecular Mechanics Simulations

Force-field and molecular mechanics methods, such as MM3 and AMBER, are valuable tools for studying the steric and strain properties of bicyclo[2.2.2]octane derivatives. acs.org These classical mechanics-based approaches are computationally less intensive than quantum methods, allowing for the rapid calculation of molecular geometries, conformational energies, and strain energies. cdnsciencepub.comnih.gov

Table 2: Applications of Molecular Mechanics in Bicyclo[2.2.2]octane Studies

| Force Field Type | Application | Finding |

|---|---|---|

| General (e.g., MM3) | Strain Energy Calculation | The BCO skeleton is less strained than the bicyclo[2.2.1]heptane system. cdnsciencepub.com |

Prediction of Molecular Interactions and Binding Affinities

The rigid, nonpolar bicyclo[2.2.2]octane core is an excellent guest for various host molecules in supramolecular chemistry. nih.gov Computational methods are essential for predicting and analyzing the noncovalent interactions that govern the formation of these host-guest complexes and for estimating their binding affinities.

Notably, BCO derivatives have been identified as guests that bind with exceptionally high affinity to cucurbit nih.govuril (CB nih.gov), a pumpkin-shaped macrocyclic host molecule. nih.govacs.orgresearchgate.net Computational studies, using algorithms like Mining Minima, have been employed to predict these strong associations. nih.gov These calculations can model the roles of electrostatics, van der Waals forces, and solvation in the binding process. For example, simulations predicted that BCO-based guests, similar in size and polarity to known high-affinity ferrocene (B1249389) derivatives, would also exhibit extremely high binding affinities with CB nih.gov, a prediction later confirmed by experiment. nih.govnih.gov The binding free energies for BCO guests with CB nih.gov can be as high as -20.6 kcal/mol, rivaling the affinity of some protein-ligand systems. nih.gov

Theoretical Insights into Conformational Preferences

Theoretical studies provide fundamental insights into the conformational landscape of substituted bicyclo[2.2.2]octanes. The parent BCO molecule is highly symmetrical and conformationally rigid. cdnsciencepub.com Computational analyses, from molecular mechanics to ab initio methods, have consistently shown that the BCO framework strongly prefers a boat-shaped conformation, which minimizes steric and van der Waals strain.

The introduction of substituents, such as the methoxy and methyl groups in 1-methoxy-4-methylbicyclo[2.2.2]octane, does not significantly alter the fundamental conformation of the cage itself due to its inherent rigidity. Instead, the conformational analysis focuses on the orientation of the substituent groups. For a methoxy group, this involves the rotational position of the methyl group relative to the BCO cage. Theoretical calculations can determine the rotational barriers and the lowest energy conformers. These studies confirm that the energy barriers for interconversion between different conformations of the BCO cage are high, effectively locking the molecule into a single dominant shape at normal temperatures.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.2]octane derivatives. For 1-methoxy-4-methylbicyclo[2.2.2]octane, both ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule. The inherent symmetry of the bicyclic system simplifies the spectra, yet provides a wealth of structural information.

In ¹³C NMR spectroscopy, the spectrum for 1-methoxy-4-methylbicyclo[2.2.2]octane is expected to show distinct signals corresponding to the different carbon environments within the molecule. nih.gov The bridgehead carbons (C1 and C4) are particularly noteworthy. C1, bonded to the methoxy (B1213986) group, would appear as a quaternary signal significantly downfield due to the deshielding effect of the oxygen atom. C4, bonded to the methyl group, would also be a quaternary signal, but at a different chemical shift. The methoxy and methyl carbons would each produce a sharp, characteristic signal. The six methylene (B1212753) carbons of the bicyclic bridges are chemically equivalent due to the molecule's symmetry, and would therefore be expected to give rise to a single signal.

Detailed analysis of NMR spectra is crucial in mechanistic studies involving the bicyclo[2.2.2]octane framework. For instance, NMR is used to track the formation of intermediates and products in reactions such as rearrangements or cycloadditions, providing insight into the stereochemical outcomes. acs.orgresearchgate.net While specific mechanistic studies focusing solely on 1-methoxy-4-methylbicyclo[2.2.2]octane are not extensively detailed in available literature, the principles derived from related systems are directly applicable.

| Carbon Atom Type | Expected 13C NMR Signal Characteristics | Structural Information Provided |

|---|---|---|

| C1 (Bridgehead, -O-CH3) | Quaternary signal, downfield shift | Confirms the presence and position of the methoxy group at a bridgehead. |

| C4 (Bridgehead, -CH3) | Quaternary signal | Confirms the presence and position of the methyl group at the other bridgehead. |

| -OCH3 (Methoxy) | Single signal in the typical methoxy region | Identifies the methoxy functional group. |

| -CH3 (Methyl) | Single signal in the aliphatic region | Identifies the C4-methyl group. |

| -CH2- (Bridges) | Single signal representing six equivalent carbons | Demonstrates the C3 symmetry of the bicyclic core. |

Mass Spectrometry Applications in Reaction Pathway Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for identifying 1-methoxy-4-methylbicyclo[2.2.2]octane and analyzing its role in reaction pathways. nih.govnist.gov The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which together form a unique fingerprint for the compound.

Under electron ionization (EI), 1-methoxy-4-methylbicyclo[2.2.2]octane (molar mass: 154.25 g/mol ) undergoes characteristic fragmentation. nih.govnist.gov The molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern is dictated by the rigid bicyclic structure and the substituents. Common fragmentation pathways for such ethers include the loss of the methoxy group or the methyl group. The cleavage of the bicyclic cage itself can lead to a series of smaller, stable carbocations.

In reaction pathway analysis, GC-MS allows for the separation and identification of reactants, intermediates, and products in a complex mixture. iu.edu By tracking the appearance and disappearance of the m/z 154 peak and its characteristic fragments over the course of a reaction, researchers can deduce the transformation of 1-methoxy-4-methylbicyclo[2.2.2]octane and propose detailed reaction mechanisms.

| m/z Value | Plausible Fragment Identity | Significance in Structural Analysis |

|---|---|---|

| 154 | [C10H18O]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 139 | [M - CH3]+ | Indicates the loss of a methyl group, likely from the C4 position. |

| 123 | [M - OCH3]+ | Indicates the loss of the methoxy group from the C1 position. |

| 95 | [C7H11]+ | Suggests fragmentation of the bicyclic ring system. |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 1-methoxy-4-methylbicyclo[2.2.2]octane is not prominently available, the technique has been extensively applied to related bicyclo[2.2.2]octane derivatives. acs.orgnih.gov

Should a single crystal of 1-methoxy-4-methylbicyclo[2.2.2]octane be analyzed, this technique would provide unambiguous data on:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-C, C-O, C-H).

Bond Angles: The precise angles between adjacent bonds, defining the geometry of the bicyclic cage.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, confirming the rigid, cage-like structure.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

For derivatives of bicyclo[2.2.2]octane, X-ray analysis has been crucial in confirming stereochemistry, resolving structural ambiguities, and understanding intermolecular interactions in the solid state. nih.gov This level of structural detail is vital for computational modeling and for designing molecules with specific shapes for applications in materials science and medicinal chemistry.

Microcalorimetric Techniques for Binding Thermodynamics

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful technique for directly measuring the heat changes associated with molecular binding events. springernature.com It provides a complete thermodynamic profile of a binding interaction in a single experiment. While specific binding studies involving 1-methoxy-4-methylbicyclo[2.2.2]octane are not widely reported, ITC represents the primary method by which its binding thermodynamics to a receptor, host molecule, or other binding partner would be characterized. nih.govnih.gov

In a hypothetical ITC experiment, a solution of 1-methoxy-4-methylbicyclo[2.2.2]octane would be titrated into a solution containing a potential binding partner. The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) with each injection. Analysis of the resulting data provides key thermodynamic parameters that describe the binding affinity and the forces driving the interaction.

| Thermodynamic Parameter | Symbol | Information Obtained from ITC |

|---|---|---|

| Binding Affinity (Association Constant) | KA | Measures the strength of the binding interaction (KA = 1/KD, where KD is the dissociation constant). |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces). |

| Entropy Change | ΔS | Calculated from ΔG and ΔH; reflects the change in disorder of the system upon binding, including contributions from solvent reorganization. |

| Gibbs Free Energy Change | ΔG | Calculated from KA (ΔG = -RTlnKA); the overall measure of binding spontaneity. |

| Stoichiometry | n | The ratio of ligand to binding partner in the complex (e.g., 1:1, 1:2). |

Derivatization and Functionalization of the Bicyclo 2.2.2 Octane Core

Strategies for Introducing and Modifying Functional Groups

General strategies for functionalizing the bicyclo[2.2.2]octane skeleton often involve reactions such as Diels-Alder cycloadditions to construct the bicyclic system with initial functional groups, followed by further modifications. Other common methods include free-radical reactions, and ionic processes to introduce substituents at various positions, including the bridgehead carbons.

Despite these established methods for the broader class of bicyclo[2.2.2]octanes, there is no available research that applies these strategies to 1-Methoxy-4-methylbicyclo[2.2.2]octane . The influence of the existing methoxy (B1213986) and methyl groups at the bridgehead positions (C1 and C4) on the reactivity of the rest of the molecule has not been explored. Therefore, no specific data on reaction conditions, yields, or characterization for derivatives of this compound can be provided.

Table 1: Investigated Functionalization Strategies for 1-Methoxy-4-methylbicyclo[2.2.2]octane

| Strategy | Application to 1-Methoxy-4-methylbicyclo[2.2.2]octane | Outcome/Reported Data |

|---|---|---|

| Introduction of Hydroxyl Groups | No reported studies found. | Not Applicable |

| Halogenation | No reported studies found. | Not Applicable |

| Nitration | No reported studies found. | Not Applicable |

| Acylation/Alkylation | No reported studies found. | Not Applicable |

Synthesis of Multifunctionalized Bicyclo[2.2.2]octane Derivatives

The synthesis of multifunctionalized bicyclo[2.2.2]octane derivatives is crucial for creating complex molecules with tailored properties. This is often achieved through multi-step synthetic sequences or domino reactions that build complexity in a controlled manner.

In the context of 1-Methoxy-4-methylbicyclo[2.2.2]octane , no synthetic routes starting from this compound to produce multifunctionalized derivatives are described in the scientific literature. Research on similar structures, such as the synthesis of fused bicyclo[2.2.2]octenes, highlights the potential for creating complex architectures, but these methods have not been applied to the target compound of this article. The inherent stability of the bicyclo[2.2.2]octane cage, particularly with substituted bridgeheads, may present unique challenges or opportunities for derivatization that have yet to be investigated.

Applications in Advanced Organic Synthesis and Catalysis Research

1-Methoxy-4-methylbicyclo(2.2.2)octane as a Building Block in Complex Molecule Construction

The bicyclo[2.2.2]octane skeleton, including substituted variants like 1-methoxy-4-methylbicyclo[2.2.2]octane, is often constructed through a Diels-Alder reaction, a powerful tool for forming six-membered rings. For instance, substituted cyclohexadienes can react with dienophiles to efficiently assemble the bicyclic framework. cdnsciencepub.comresearchgate.netresearchgate.net The reaction between 1-methoxy-2-methyl-1,4-cyclohexadiene or 2-methoxy-1-methyl-1,3-cyclohexadiene with dienophiles like maleic anhydride (B1165640) serves as a foundational method for creating functionalized bicyclo[2.2.2]octene systems. cdnsciencepub.comresearchgate.net These adducts, possessing the core methoxy (B1213986) and methyl-substituted scaffold, are versatile intermediates that can be elaborated into more complex structures.

The strategic placement of the methoxy and methyl groups on the bridgehead (C1 and C4) positions of the bicyclo[2.2.2]octane core locks them into a fixed orientation. This pre-organized structure is highly advantageous in total synthesis, where control over stereochemistry and conformation is paramount. The compound serves as a compact and rigid building block, allowing chemists to introduce a defined three-dimensional motif early in a synthetic sequence. Subsequent transformations can modify the functional groups or the scaffold itself, but the inherent rigidity of the core structure is maintained, guiding the stereochemical outcome of further reactions. This approach is instrumental in constructing sterically congested molecules where precise control over the spatial relationship between different parts of the molecule is critical.

Utilization of Bicyclo[2.2.2]octane Scaffolds in Synthetic Strategies

The exceptional conformational rigidity of the bicyclo[2.2.2]octane framework is one of its most valuable attributes in organic synthesis. tcd.iesmolecule.com Unlike flexible acyclic or monocyclic systems, the three ethylene (B1197577) bridges connecting the two bridgehead carbons prevent significant bond rotation, locking the entire structure into a fixed cage-like geometry. smolecule.com This rigidity allows the bicyclo[2.2.2]octane core to be used as a reliable scaffold for the precise positioning of functional groups in three-dimensional space. tcd.ie

This feature is particularly exploited in medicinal chemistry and materials science. By attaching pharmacophores or reactive groups to the bicyclo[2.2.2]octane skeleton, their relative distance and orientation can be strictly controlled. This is crucial for designing molecules that can interact with biological targets like enzymes or receptors with high specificity, as the fixed geometry can mimic or stabilize specific protein conformations. ibmmpeptide.com For example, derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) are used to create foldamers with well-defined secondary structures. ibmmpeptide.com The predictable geometry of the scaffold minimizes conformational uncertainty, which is a significant advantage in rational drug design and the construction of novel materials. nih.gov

The bicyclo[2.2.2]octane core is a key structural motif in numerous complex natural products, and its construction is often a pivotal step in their total synthesis. nih.govmdpi.com Synthetic strategies frequently employ an intramolecular Diels-Alder reaction to forge this intricate framework in a single, highly efficient step. nih.gov This approach has been central to synthetic efforts toward the andibenin family of meroterpenoids. The synthesis of the core of andibenin B, for instance, features a nature-inspired intramolecular [4+2] cycloaddition that rapidly assembles the sterically congested bicyclo[2.2.2]octane system and simultaneously establishes three all-carbon quaternary stereocenters. nih.gov

Similarly, the biosynthesis of chloropupukeananin (B1261273) is believed to involve an intermolecular Diels-Alder reaction that forms a bicyclo[2.2.2]octane skeleton. mdpi.com Synthetic studies aimed at mimicking this process help to elucidate the biosynthetic pathway and demonstrate the utility of this reaction in constructing highly functionalized versions of the scaffold. mdpi.com The use of dearomative strategies to generate the necessary diene precursors for these cycloadditions has also proven to be a powerful tactic for accessing the bicyclo[2.2.2]octane core. rsc.org These examples underscore the importance of the bicyclo[2.2.2]octane unit as a strategic intermediate in the assembly of complex molecular architectures.

Chiral Bicyclo[2.2.2]octane Derivatives as Ligands in Asymmetric Catalysis

The rigid C2-symmetric framework of certain bicyclo[2.2.2]octane derivatives makes them excellent platforms for the design of chiral ligands for asymmetric catalysis. nih.gov Chiral bicyclo[2.2.2]octadienes, in particular, have emerged as a highly effective class of ligands for transition metal-catalyzed reactions. sigmaaldrich.comacs.org

The synthesis of these ligands often begins with a precursor such as bicyclo[2.2.2]octane-2,5-dione. nih.govnih.gov This key intermediate can be resolved into its enantiomerically pure forms through chemo-enzymatic methods or classical resolution. acs.orgnih.gov Once the homochiral dione (B5365651) is obtained, it can be reacted with various organometallic reagents (e.g., Grignard or organolithium reagents) to install desired substituents at the 2- and 5-positions. Subsequent dehydration or related elimination reactions generate the corresponding C2-symmetric dienes. nih.gov This synthetic route allows for the preparation of a diverse library of ligands with varying steric and electronic properties by simply changing the organometallic reagent used. acs.org For example, ligands bearing phenyl or benzyl (B1604629) groups at the 2- and 5-positions have been synthesized and shown to be highly effective in various catalytic transformations. nih.govacs.org

| Ligand Precursor | Synthetic Step | Resulting Ligand Type | Reference |

| Bicyclo[2.2.2]octane-2,5-dione | Enantiomeric resolution followed by reaction with organometallic reagents and elimination | C2-symmetric bicyclo[2.2.2]octadienes | nih.gov, nih.gov, acs.org |

| Substituted Cyclohexadienes | Asymmetric Diels-Alder reaction with a chiral catalyst | Chiral bicyclo[2.2.2]octadiene framework | acs.org |

Chiral ligands based on the bicyclo[2.2.2]octane scaffold have been successfully applied in the field of asymmetric carbon-hydrogen (C-H) activation, a cutting-edge area of organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. Specifically, chiral cyclopentadienyl (B1206354) (Cp) rhodium complexes fused with a C2-symmetric bicyclo[2.2.2]octane unit have been developed as powerful catalysts for this purpose. bohrium.comnih.gov

These structurally rigid, chiral CpRh(I) complexes have proven highly effective in the asymmetric C-H activation of N-methoxybenzamides and their subsequent reaction with quinones. bohrium.comnih.govthieme-connect.com This transformation produces valuable chiral hydrophenanthridinone scaffolds with excellent yields and exceptionally high enantioselectivities, often reaching up to 99% ee (enantiomeric excess). bohrium.comnih.gov The success of these catalysts is attributed to the unique geometry of the bicyclo[2.2.2]octane-fused ligand, which creates a well-defined chiral pocket around the rhodium metal center. Structural analysis reveals that the side wall of this catalyst is more extended vertically and less extended horizontally compared to classic chiral CpRh complexes, which is believed to account for its superior catalytic performance. bohrium.comnih.gov This application highlights the significant potential of bicyclo[2.2.2]octane-based ligands in developing novel and highly selective catalytic systems for challenging synthetic transformations. researchgate.net

| Catalytic Reaction | Catalyst/Ligand System | Substrates | Product | Enantioselectivity (ee) | Reference |

| Asymmetric C-H Activation/Annulation | Chiral bicyclo[2.2.2]octane-fused CpRh(I) complex | N-methoxybenzamides and quinones | Chiral hydrophenanthridinones | Up to 99% | bohrium.com, nih.gov |

| Asymmetric 1,4-Addition | Rhodium complex with C2-symmetric bicyclo[2.2.2]octadiene ligand | α,β-Unsaturated ketones and arylboronic acids | Chiral β-aryl ketones | Up to 99% | nih.gov |

| Asymmetric Arylation | Rhodium complex with (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | N-tosylarylimines and arylboroxines | Chiral diarylmethylamines | 95-99% | acs.org |

Role in Enantioselective Transformations (e.g., 1,4-Addition)

The bicyclo[2.2.2]octane framework is a highly valued scaffold in the design of chiral ligands and catalysts for asymmetric synthesis. Its rigid structure helps to create a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction. Although direct participation of 1-Methoxy-4-methylbicyclo(2.2.2)octane as a catalyst or ligand in enantioselective 1,4-additions has not been reported, other derivatives have been successfully employed, showcasing the potential of this structural motif.

For instance, chiral diene ligands incorporating the bicyclo[2.2.2]octadiene framework have been shown to be effective in rhodium-catalyzed asymmetric conjugate addition reactions. organic-chemistry.org These ligands enforce a specific spatial arrangement that directs the approach of the nucleophile to the substrate, resulting in high enantioselectivity. Similarly, chiral cyclopentadienyl rhodium complexes bearing C2-symmetric chiral bicyclo[2.2.2]octane-fused ligands have been developed for asymmetric C-H activation reactions, achieving excellent yields and enantiomeric excesses (ee). bohrium.comthieme-connect.com

The development of chiral scaffolds for asymmetric catalysis is an ongoing area of research, with cis-2,5-diaminobicyclo[2.2.2]octane being another example of a successful chiral scaffold. acs.org Ligands derived from this diamine have been used in a variety of metal-catalyzed reactions, demonstrating predictable stereochemical control. acs.org Furthermore, organocatalytic approaches have utilized the bicyclo[2.2.2]octane skeleton to achieve highly enantioselective transformations, such as the synthesis of bicyclo[2.2.2]octane-1-carboxylates. rsc.orgresearchgate.net

The following table summarizes representative examples of enantioselective transformations using catalysts based on the bicyclo[2.2.2]octane scaffold.

| Catalyst/Ligand Type | Reaction Type | Metal | Substrate | Product Enantiomeric Excess (ee) |

| Chiral Bicyclo[2.2.2]octadiene-based diene | 1,4-Addition | Rhodium | α,β-Unsaturated ketones | High |

| Chiral Bicyclo[2.2.2]octane-fused Cp complex | C-H Activation | Rhodium | N-methoxybenzamides | up to 99% |

| cis-2,5-Diaminobicyclo[2.2.2]octane-derived salen complex | Cyclopropanation | Cobalt | 1,1-disubstituted alkenes | High |

| cis-2,5-Diaminobicyclo[2.2.2]octane-derived complex | Henry Reaction | Copper | Various aldehydes | Excellent |

Exploration of Bicyclo 2.2.2 Octane Derivatives in Materials Science

Role in Polymer Chemistry and High-Performance Materials

The inherent rigidity of the bicyclo[2.2.2]octane core is a key attribute exploited in polymer chemistry to create materials with enhanced performance characteristics. When integrated into polymer backbones, this bulky, non-planar structure disrupts chain packing and restricts segmental motion, leading to significant improvements in material properties. Bicyclo[2.2.2]octane diols and diacids are particularly useful as specialty monomers in the synthesis of high-performance polymers. rsc.org

Monomers for Thermotropic Liquid Crystalline Polyesters

Bicyclo[2.2.2]octane derivatives have been successfully employed as mesogenic units in the synthesis of thermotropic liquid crystalline polyesters. The linear and rigid nature of the 1,4-disubstituted bicyclo[2.2.2]octane system promotes the formation of ordered phases in the polymer melt. For instance, polyesters containing the 1,4-bicyclo[2.2.2]octane ring system have been shown to exhibit nematic liquid crystal phases over wide temperature ranges.

A notable example involves the synthesis of copolyesters incorporating the bicyclo[2.2.2]octane ring system. These materials have demonstrated the formation of stable nematic phases at elevated temperatures. The inclusion of the bulky bicyclo-octane ring, in place of more traditional planar aromatic rings, can lead to lower melting points while maintaining a high nematic-isotropic transition temperature, a desirable characteristic for processing liquid crystalline polymers.

Enhancing Material Properties (e.g., Glass Transition Temperature)

A significant application of bicyclo[2.2.2]octane derivatives in polymer science is their ability to increase the glass transition temperature (Tg) of polymers. The rigid and bulky nature of the bicyclic unit, when incorporated into a polymer chain, hinders the rotational freedom of the polymer backbone. This restriction of chain mobility necessitates higher thermal energy for the onset of large-scale polymer chain movement, resulting in an elevated Tg.

For example, the incorporation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate as a comonomer in copolyesters has been shown to substantially increase their Tg. Polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride also exhibit high glass transition temperatures, ranging from 272 to 355 °C. acs.org This enhancement in thermal stability makes these materials suitable for applications requiring robust performance at high temperatures.

Impact of Bicyclo[2.2.2]octane Derivatives on Polymer Properties

| Polymer Type | Bicyclo[2.2.2]octane Monomer | Observed Property Enhancement | Reported Tg (°C) |

|---|---|---|---|

| Copolyester | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Increased Glass Transition Temperature | Up to 115 |

| Polyimide | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | High Thermal Stability and High Glass Transition Temperature | 272 - 355 |

| Thermotropic Liquid Crystalline Polyester | 1,4-disubstituted bicyclo[2.2.2]octane esters | Formation of Nematic Liquid Crystal Phases | N/A |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Bicyclo[2.2.2]octane derivatives, particularly dicarboxylic acids, have emerged as promising linkers for the construction of novel MOFs.

Bicyclo[2.2.2]octane-Based Linkers for MOF Construction

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a linear and rigid linker that is dimensionally similar to terephthalic acid, a commonly used linker in MOF synthesis. However, its aliphatic nature imparts different properties to the resulting frameworks. One of the key advantages of using aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid is the potential to create MOFs with high transparency in the UV-visible region, as they lack the chromophoric aromatic rings that cause strong light absorption. nih.gov

The synthesis of MOFs using this linker has been successfully demonstrated, leading to materials with tunable pore sizes and interesting adsorption properties. nih.govcdnsciencepub.com For example, a zinc-based MOF constructed with bicyclo[2.2.2]octane-1,4-dicarboxylate linkers has been reported as the first example of a transparent MOF with bicyclic organic dicarboxylic linkers. nih.gov

Influence of Ligand Geometry on MOF Porosity and Interactions

The rigid and well-defined geometry of bicyclo[2.2.2]octane-based linkers plays a critical role in dictating the structure and properties of the resulting MOFs. The linear disposition of the coordinating groups at the 1 and 4 positions of the bicyclo[2.2.2]octane core allows for the construction of predictable and robust frameworks.

The bulkiness of the bicyclo[2.2.2]octane unit can also be advantageous in preventing the interpenetration of MOF networks, a phenomenon that can reduce the accessible pore volume. The equatorial bulk of the ligand can help maintain microporosity by keeping adjacent networks separated. cdnsciencepub.com Furthermore, the aliphatic nature of the pores in MOFs constructed from these linkers leads to different host-guest interactions compared to their aromatic counterparts, which can be exploited for selective gas and hydrocarbon adsorption. lew.ro The fine-tuning of pore size and the modulation of host-guest interactions can be achieved by employing these aliphatic linkers, either alone or in combination with aromatic linkers. lew.roakjournals.com

Potential in Energy-Related Material Applications

The unique structural and electronic properties of bicyclo[2.2.2]octane derivatives make them intriguing candidates for various energy-related applications, including solar energy storage and components for batteries and solar cells.

Research into molecular solar thermal (MOST) energy storage systems has explored the use of bicyclo[2.2.2]octadiene derivatives. These molecules can undergo a photochemical valence isomerization to a high-energy, strained quadricyclane-like structure, storing solar energy in its chemical bonds. This energy can later be released as heat upon a triggered reverse reaction. Bicyclooctadiene derivatives have shown potential for high energy storage densities.

In the realm of battery technology, ionic liquids based on 1-aza-bicyclo[2.2.2]octane (quinuclidine) salts have been synthesized and investigated as potential electrolytes. rsc.org While challenges remain, the exploration of such bicyclic structures highlights the ongoing search for novel electrolyte materials with enhanced stability and performance. Furthermore, there are mentions in the literature of annulated tetra-substituted hydroquinone (B1673460) ethers incorporating bicyclo[2.2.2]octane ring systems for use in non-aqueous electrolytes for lithium-ion batteries. cdnsciencepub.com

In the context of solar cells, materials incorporating bicyclic structures have been considered. For instance, certain organic dyes and perovskite materials for solar cells have utilized various cyclic and bicyclic moieties in their molecular design, although specific applications of 1-methoxy-4-methylbicyclo[2.2.2]octane are not yet prominent. nist.govchemicalbook.com The rigid bicyclo[2.2.2]octane framework can provide a stable and well-defined scaffold for constructing photoactive molecules.

Host Guest Chemistry and Supramolecular Recognition

Interactions with Macrocyclic Hosts (Cucurbiturils, Cyclodextrins)

The bicyclo[2.2.2]octane moiety has been extensively studied as a guest for the cucurbit[n]uril (CB) family of macrocycles, particularly cucurbit semanticscholar.orguril (CB semanticscholar.org). acs.orgscispace.com The cavity of CB semanticscholar.org is well-suited to encapsulate the bicyclo[2.2.2]octane core, leading to exceptionally high binding affinities. nih.govrsc.org This strong binding is attributed to the combination of a good size and shape complementarity between the host and guest, as well as the hydrophobic effect. semanticscholar.orgscispace.com

Research has shown that derivatives of bicyclo[2.2.2]octane, particularly those functionalized with cationic groups, exhibit ultra-high affinity for CB semanticscholar.org, with binding constants reaching the order of 10¹⁴–10¹⁵ M⁻¹. semanticscholar.orgrsc.org These metal-free guest molecules have affinities that are comparable to or even exceed those of other well-known high-affinity systems like ferrocene (B1249389) derivatives. acs.orgnih.gov The addition of ammonium (B1175870) groups, for example, allows for favorable ion-dipole interactions with the carbonyl portals of the CB semanticscholar.org host, significantly strengthening the complex. semanticscholar.orgnih.gov

In contrast to the extensive research with cucurbiturils, the interaction of bicyclo[2.2.2]octane derivatives with cyclodextrins has been studied to a lesser extent. A study involving 1,4-disubstituted bicyclo[2.2.2]octane derivatives and α-, β-, and γ-cyclodextrins revealed that β-cyclodextrin can bind to these guests with moderate affinity in aqueous solutions. rsc.org The binding is characterized by a significant negative heat capacity change. rsc.org Computational studies in the gas phase indicated that the guest molecule penetrates the cyclodextrin (B1172386) cavity. rsc.org However, the binding with α- and γ-cyclodextrins in solution was found to be weak. rsc.org

The table below summarizes the experimental binding free energies for various bicyclo[2.2.2]octane guests with Cucurbit semanticscholar.orguril (CB semanticscholar.org).

| Guest Compound | Host | Binding Free Energy (ΔG°) (kcal/mol) |

| Neutral bicyclo[2.2.2]octane derivative (B2) | CB semanticscholar.org | -13 kcal/mol |

| Dicationic bicyclo[2.2.2]octane derivative (B5) | CB semanticscholar.org | -20.6 kcal/mol |

| Dicationic bicyclo[2.2.2]octane derivative (B11) | CB semanticscholar.org | ~-20 kcal/mol |

This data is based on findings for bicyclo[2.2.2]octane derivatives similar in core structure to 1-Methoxy-4-methylbicyclo(2.2.2)octane. nih.gov

Elucidation of Host-Guest Binding Mechanisms

The formation of highly stable complexes between bicyclo[2.2.2]octane guests and hosts like CB semanticscholar.org is driven by a combination of factors. The primary driving force is the hydrophobic effect, where the nonpolar guest is expelled from the aqueous environment to reside in the hydrophobic cavity of the host. semanticscholar.org This process is entropically favorable due to the release of ordered water molecules from both the host's cavity and the guest's surface. semanticscholar.orgresearchgate.net

Van der Waals interactions between the guest and the inner surface of the host cavity also contribute significantly to the binding enthalpy, especially when there is a high degree of shape complementarity. nih.govnih.gov For cationic derivatives of bicyclo[2.2.2]octane binding with CB semanticscholar.org, strong electrostatic and ion-dipole interactions between the positively charged groups on the guest and the electron-rich carbonyl portals of the host provide a substantial enthalpic gain, leading to the observed ultra-high affinities. semanticscholar.orgnih.gov

Design of Bicyclo[2.2.2]octane Guests for Specific Molecular Recognition

The bicyclo[2.2.2]octane framework serves as a promising and versatile scaffold for the design of guest molecules aimed at specific molecular recognition tasks. nih.govnih.gov Its rigid structure minimizes the entropic penalty upon binding, as less conformational freedom is lost compared to more flexible guests. scispace.com

This rational design approach, combining a rigid, shape-complementary core with strategically placed interaction sites, has led to the development of synthetic host-guest pairs with binding affinities that rival those of strong biological interactions, such as the biotin-avidin system. researchgate.net

Bioisosteric Applications: Structural Mimicry in Chemical Design

Bicyclo[2.2.2]octane as a Saturated Bioisostere for Aromatic Systems

The replacement of planar, aromatic rings with saturated, three-dimensional scaffolds is a widely used tactic in medicinal chemistry to "escape from flatland". pharmablock.com This strategy aims to improve the physicochemical properties of drug candidates, addressing common liabilities associated with high aromatic ring counts, such as poor aqueous solubility and metabolic instability. pharmablock.comresearchgate.net The bicyclo[2.2.2]octane (BCO) core is a prominent nonclassical bioisostere for the para-substituted phenyl ring. pharmablock.comnih.gov

The rationale for this substitution is grounded in geometric similarity. The distance between the 1,4-bridgehead connecting atoms in the BCO scaffold is approximately 2.60 Å, which closely mimics the 2.82 Å distance between the para-positions of a phenyl ring. pharmablock.comnih.gov This structural analogy allows the BCO core to maintain the appropriate vector and distance for substituents to interact with biological targets, preserving pharmacological efficacy. pharmablock.com

By replacing a sp²-rich aromatic ring with the sp³-rich, fully aliphatic BCO cage, several key properties can be favorably modulated:

Improved Solubility: The disruption of the planar aromatic structure reduces crystal lattice packing efficiency, which can lead to lower melting points and enhanced solubility. pharmablock.com

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net The saturated C-H bonds of the BCO core are generally more resistant to such metabolic pathways. For instance, incorporating a BCO core into the drug Imatinib in place of a phenyl ring was shown to increase its metabolic stability in human liver microsomes. nih.govenamine.net

Modified Lipophilicity: While replacing a phenyl ring with a BCO core can sometimes increase lipophilicity due to the higher carbon count, it can also lead to a decrease in the calculated lipophilicity (clogP). nih.gov In the case of Imatinib, the clogP value decreased from 4.5 to 3.6 upon replacement of the phenyl ring with a BCO moiety. nih.gov

This bioisosteric replacement strategy has been successfully employed to optimize drug candidates by improving their pharmacokinetic profiles while retaining or even enhancing their biological activity. nih.govtandfonline.com

Mimicry of Peptidic and Amino Acid Structural Motifs

The conformational rigidity of the bicyclo[2.2.2]octane scaffold makes it an excellent template for designing peptidomimetics, compounds that mimic the structure and function of peptides and proteins. smolecule.comnih.gov This rigidity allows for the precise spatial orientation of functional groups to replicate the key interactions of natural amino acid residues.

A notable application is the design of BCO-based systems as structural mimics of the conserved LXXLL (L=leucine (B10760876), X=any amino acid) pentapeptide motif found in steroid receptor coactivators (SRCs). nih.gov This motif forms an α-helical structure that binds to a hydrophobic groove on nuclear receptors. Researchers have synthesized BCO scaffolds that accurately replicate the spatial alignment of the critical first and third leucine residues of the LXXLL sequence. nih.gov These mimics were designed to act as coactivator binding inhibitors, demonstrating that the BCO core can effectively serve as a non-peptidic scaffold to disrupt protein-protein interactions. nih.gov

Furthermore, bicyclic amino acids derived from the BCO framework have been developed as constrained building blocks in foldamers—oligomers that adopt stable, predictable secondary structures. acs.orgibmmpeptide.com 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid, has been shown to induce reverse turns and stabilize various helical structures in peptides and oligoureas. smolecule.comacs.orgacs.org The incorporation of ABOC into peptide sequences leverages its steric bulk and reduced conformational freedom to enforce specific folding patterns, such as stable 12/10-helices. acs.orgibmmpeptide.com This control over peptide conformation is crucial for designing molecules with specific biological functions. ibmmpeptide.comnih.gov

Comparative Studies with Other Rigid Bioisosteres (e.g., Cubane (B1203433), Bicyclo[1.1.1]pentane)

Bicyclo[2.2.2]octane (BCO) is one of several rigid, saturated cages used as bioisosteres for aromatic rings, with bicyclo[1.1.1]pentane (BCP) and cubane being the other most prominent examples. nih.govmykhailiukchem.orgacs.org The selection of a particular bioisostere is often guided by the specific geometric and physicochemical properties required for optimal biological activity and drug-like characteristics. nih.govpharmablock.com

The primary distinction among these scaffolds is their geometry, particularly the distance between the bridgehead carbons that serve as attachment points for substituents. nih.govpharmablock.com

| Scaffold | Bridgehead Distance (Å) | Relative Distance (%) |

|---|---|---|

| para-Phenyl Ring | ~2.82 | 100 |

| Cubane | ~2.72 | 96 |

| Bicyclo[2.2.2]octane (BCO) | ~2.60 | 92 |

| Bicyclo[1.1.1]pentane (BCP) | ~1.85 | 66 |

Data sourced from references pharmablock.comnih.govpharmablock.com.

From a comparative standpoint, each bioisostere presents a unique profile of advantages and disadvantages:

Bicyclo[2.2.2]octane (BCO): Offers a bridgehead distance that is a close, though slightly shorter, match to the para-phenyl ring. nih.gov However, it is larger and can be more lipophilic than BCP, which may be a drawback in certain applications. nih.govpharmablock.com

Cubane: Provides the closest geometric match to a benzene (B151609) ring. researchgate.net Its highly strained nature imparts significant metabolic stability to its C-H bonds. researchgate.net A potential drawback is its reported instability in the presence of some transition metals or under mechanochemical stress. nih.gov

Bicyclo[1.1.1]pentane (BCP): This is the most compact of the three scaffolds, with a significantly shorter bridgehead distance. acs.orgpharmablock.com Its smaller size and lower carbon count make it the least lipophilic, which is often advantageous for improving properties like aqueous solubility. pharmablock.com While its geometry is a less direct mimic of the para-phenyl ring, it has proven to be a highly effective bioisostere, particularly when the scaffold primarily acts as a rigid spacer. acs.orgpharmablock.com

The design of novel bioisosteres, such as 2-oxabicyclo[2.2.2]octane, is often based on a careful analysis of the benefits and drawbacks of these established scaffolds, aiming to fine-tune properties like lipophilicity while retaining geometric mimicry. nih.govenamine.netenamine.netdntb.gov.uaenamine.net Ultimately, the choice between BCO, BCP, and cubane depends on a context-specific evaluation of the structural and physicochemical requirements for the target biological system. nih.govnih.gov

Future Research Directions and Contemporary Challenges

Advancements in Stereocontrol and Efficiency in Synthesis

A primary challenge in the synthesis of bicyclo[2.2.2]octane derivatives, including 1-Methoxy-4-methylbicyclo[2.2.2]octane, is the establishment of precise stereocontrol. The rigid cage-like structure contains multiple stereocenters, and the development of synthetic routes that are both efficient and highly stereoselective is a significant goal. Current research in related systems focuses on leveraging stereoselective Diels-Alder cycloadditions to construct the core bicyclic skeleton. escholarship.org However, these reactions can be hampered by issues such as unexpected polymerization and a lack of desired stereoselectivity. escholarship.org

Novel Functionalization Strategies for Enhanced Structural Diversity

Expanding the structural diversity of 1-Methoxy-4-methylbicyclo[2.2.2]octane derivatives is crucial for exploring their potential applications. The bridgehead positions of the bicyclo[2.2.2]octane system are known to be relatively inert to nucleophilic substitution, which presents a significant challenge. google.com Therefore, developing novel strategies to introduce a wide range of functional groups at specific positions on the scaffold is a key area for future research.

One promising avenue involves the strategic use of rearrangement reactions. For instance, studies on related tricyclic systems have shown that bromination can induce skeletal rearrangements, leading to the formation of functionalized bicyclo[2.2.2]octane structures. acs.orgresearchgate.net Another approach is the development of methods for the direct C-H functionalization of the bicyclic core, which would provide a more atom-economical route to new derivatives. Research into asymmetric functionalization is also critical, as demonstrated in the synthesis of asymmetric molecular rotors based on the 1,4-bis(ethynyl)bicyclo[2.2.2]octane core. beilstein-journals.org Such strategies would enable the creation of libraries of novel compounds with diverse electronic and steric properties, which could then be screened for various applications in medicinal and materials chemistry.

Untapped Potential in Emerging Areas of Organic and Materials Chemistry

The unique structural and physical properties of the bicyclo[2.2.2]octane framework suggest significant, yet largely unexplored, potential in advanced applications. Bicyclo[2.2.2]octane derivatives are already recognized as important building blocks for therapeutic agents and are intermediates in the synthesis of complex natural products. google.com For example, a related compound, 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid, has been utilized as a reactant in the preparation of inhibitors for treating metabolic syndrome. chemicalbook.com Furthermore, derivatives like 4-methyl-bicyclo[2.2.2]octan-1-ol have been identified as volatile organic compounds in exhaled breath, indicating potential roles in medical diagnostics. nih.gov

In materials science, the rigid, linear nature of the 1,4-disubstituted bicyclo[2.2.2]octane motif makes it an ideal component for molecular machines and crystalline molecular rotors. beilstein-journals.orgnih.gov These structures can exhibit incredibly fast rotational dynamics in the solid state, with low activation energies. nih.gov The insulating properties of the saturated hydrocarbon cage are also being explored for applications in single-molecule electronics, where the bicyclo[2.2.2]octane motif can act as a quantum interference-based insulator. chemrxiv.org Future research will likely focus on synthesizing specific derivatives of 1-Methoxy-4-methylbicyclo[2.2.2]octane designed to optimize these properties, potentially leading to new functional materials with applications in electronics, sensors, and nanotechnology.

Integration of Computational Chemistry for Predictive Design

The advancement of computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 1-Methoxy-4-methylbicyclo[2.2.2]octane, thereby guiding synthetic efforts and accelerating the design of new functional derivatives. Quantum chemical calculations can provide deep insights into the electronic structure and stability of these molecules. Such studies have been used to characterize the electron affinities of related structures and to understand the transmission of electronic effects through the rigid bicyclic framework. acs.org

In the realm of materials science, computational modeling is essential for predicting the behavior of bicyclo[2.2.2]octane-based molecular devices. Theoretical studies have been instrumental in identifying the bicyclo[2.2.2]octane motif as a promising candidate for single-molecule insulators. chemrxiv.org Predictive tools are also being developed to assess the environmental fate of complex organic molecules, including related bicyclic monoterpenes, which can inform the design of more sustainable chemicals. uva.nl The future integration of computational screening and predictive modeling will enable a more rational, design-oriented approach to developing novel 1-Methoxy-4-methylbicyclo[2.2.2]octane derivatives with tailored properties for specific applications, reducing the reliance on trial-and-error synthesis and testing.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methoxy-4-methylbicyclo[2.2.2]octane, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves catalytic alkylation or methoxylation of bicyclo[2.2.2]octane derivatives. For example, methyl-substituted bicyclo structures can undergo nucleophilic substitution using methoxide ions under anhydrous conditions. Optimization includes adjusting temperature (80–120°C) and catalyst choice (e.g., Lewis acids like AlCl₃) to enhance yield .

- Key Parameters : Monitor reaction progress via GC-MS or NMR to track intermediate formation. Purity can be improved using column chromatography with hexane/ethyl acetate gradients .

Q. How is the conformational stability of 1-Methoxy-4-methylbicyclo[2.2.2]octane analyzed experimentally?

- Methodology : Use dynamic NMR spectroscopy to study axial-equatorial isomerization. For rigid bicyclo systems, low-temperature NMR (e.g., –40°C) resolves distinct signals for substituent orientations. Computational modeling (DFT) complements experimental data to predict energy barriers between conformers .

Q. What safety protocols are critical when handling 1-Methoxy-4-methylbicyclo[2.2.2]octane in the laboratory?

- Guidelines : Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact (H315/H319 hazards). Use fume hoods for volatile reactions and store the compound in airtight containers below 25°C. Spill management requires inert absorbents (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How does the methoxy group in 1-Methoxy-4-methylbicyclo[2.2.2]octane influence its reactivity in Diels-Alder or cycloaddition reactions?

- Methodology : Perform kinetic studies under varying electronic conditions. The methoxy group acts as an electron-donating substituent, potentially accelerating reactions with electron-deficient dienophiles. Compare reaction rates with non-substituted analogs using HPLC to quantify product ratios .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., boiling points or solubility) of this compound?

- Methodology : Cross-validate data using differential scanning calorimetry (DSC) for melting points and gas saturation methods for solubility. Discrepancies may arise from impurities; employ high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity ≥99% .

Q. How can surface adsorption behavior of 1-Methoxy-4-methylbicyclo[2.2.2]octane on indoor materials be studied at the molecular level?

- Methodology : Use microspectroscopic techniques (e.g., AFM-IR or ToF-SIMS) to map adsorption on polymer or silica surfaces. Controlled humidity and temperature chambers simulate indoor environments. Quantify desorption rates via gas chromatography .

Q. What strategies mitigate challenges in detecting trace degradation products of this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.